2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-cyano-phenyl)-benzamide
- 2,4-dichloro-N-(2,4-dichloro-phenyl)-benzamide
- 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
Uniqueness
2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of a pyridine ring and multiple chlorine atoms
Properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2/c20-11-5-7-16(24-18(26)13-6-4-12(21)10-15(13)22)14(9-11)19(27)25-17-3-1-2-8-23-17/h1-10H,(H,24,26)(H,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFNGJUSCNVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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